2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
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Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is the human DP2 (CRTH2/DP2) receptor . The DP2 receptor is a G protein-coupled receptor that is involved in allergic inflammation and eosinophil activation .
Mode of Action
This compound acts as a DP2 receptor inhibitor . It binds to the human DP2 receptor with a high affinity (Ki = 0.6 nM), demonstrating both selectivity and potency . This binding inhibits the action of the DP2 receptor, thereby modulating the inflammatory response .
Biochemical Pathways
The dp2 receptor is known to play a role in theprostaglandin D2 (PGD2) pathway . By inhibiting the DP2 receptor, this compound likely affects the downstream effects of the PGD2 pathway, which includes the regulation of allergic inflammation and eosinophil activation .
Pharmacokinetics
It is known to be an orally bioavailable small molecule , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
By inhibiting the DP2 receptor, this compound can potentially reduce allergic inflammation and eosinophil activation . This could result in a decrease in symptoms associated with allergic reactions, such as swelling, redness, and itching .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10471 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tetrahydrocarbazole core, followed by the introduction of the sulfonylmethylamino group and the acetic acid moiety. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The final product is obtained as a crystalline solid with a purity of over 95% .
Industrial Production Methods
While specific industrial production methods for CAY10471 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing efficient purification techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
CAY10471 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the sulfonylmethylamino group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides, with reactions typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups within the molecule.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce certain functional groups.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulfonylmethylamino group can yield sulfonic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
CAY10471 has a wide range of scientific research applications, particularly in the fields of immunology and inflammation. It is used to study the role of CRTH2 in allergic responses and to develop potential therapeutic agents for conditions such as asthma, rhinitis, and other inflammatory diseases . Additionally, CAY10471 has been investigated for its potential renoprotective effects in models of kidney fibrosis .
Comparison with Similar Compounds
Similar Compounds
Fevipiprant: Another CRTH2 antagonist that has been studied for its potential in treating asthma and other inflammatory conditions
Ramatroban: A dual antagonist of the thromboxane A2 receptor and CRTH2, used in the treatment of allergic rhinitis.
Uniqueness
CAY10471 is unique in its high selectivity and potency for the CRTH2 receptor, with a binding affinity significantly higher than that of other similar compounds. This high selectivity reduces the likelihood of off-target effects, making it a valuable tool for studying the specific role of CRTH2 in various biological processes .
Properties
CAS No. |
627865-18-3 |
---|---|
Molecular Formula |
C21H21FN2O4S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)sulfonylmethylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid |
InChI |
InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)13-23-15-7-10-20-18(11-15)17-3-1-2-4-19(17)24(20)12-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26) |
InChI Key |
IFYRREHFPGQJQR-UHFFFAOYSA-N |
SMILES |
CN(C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CC2=C(CC1NCS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CC(=O)O |
Synonyms |
CAY 10471 CAY-10471 CAY10471 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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